molecular formula C24H22N4O5S B15024643 (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide

Cat. No.: B15024643
M. Wt: 478.5 g/mol
InChI Key: DLBFTSDZQDRVPA-SFQUDFHCSA-N
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Description

(2E)-2-CYANO-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)ACRYLAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)ACRYLAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the phenoxy and cyano groups. The final step involves the formation of the acrylamide moiety under controlled conditions to ensure the desired (2E) configuration.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-2-CYANO-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)ACRYLAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)ACRYLAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-CYANO-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)ACRYLAMIDE apart is its combination of functional groups and the resulting chemical properties. This makes it particularly versatile for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide

InChI

InChI=1S/C24H22N4O5S/c1-15-9-16(2)11-19(10-15)33-23-20(24(30)28-7-4-3-5-21(28)27-23)12-17(13-25)22(29)26-18-6-8-34(31,32)14-18/h3-5,7,9-12,18H,6,8,14H2,1-2H3,(H,26,29)/b17-12+

InChI Key

DLBFTSDZQDRVPA-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC4CCS(=O)(=O)C4)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC4CCS(=O)(=O)C4)C

Origin of Product

United States

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